molecular formula C20H20ClN3O2 B2496556 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide CAS No. 477711-49-2

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide

Cat. No.: B2496556
CAS No.: 477711-49-2
M. Wt: 369.85
InChI Key: SKVUNNILGRMIAP-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide (CAS: 477711-49-2) is a benzamide derivative with the molecular formula C₂₀H₂₀ClN₃O₂ and a molecular weight of 369.85 g/mol . Its structure features a 3-chlorobenzamide core linked via an ethyl group to a 1,3-dimethyl-5-phenoxypyrazole moiety (Figure 1).

Properties

IUPAC Name

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-14-18(11-12-22-19(25)15-7-6-8-16(21)13-15)20(24(2)23-14)26-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUNNILGRMIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the appropriate amine with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in alcohol or amine in a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Molecular Formula: C₁₇H₁₉NO₃
  • Key Features : Methoxy groups at the 3,4-positions of the phenyl ring.
  • Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
  • Molecular Formula: C₁₆H₁₇NO₄
  • Key Features : Hydroxy group at the 2-position of the benzamide.
  • Synthesis : 34% yield via methyl salicylate and 3,4-dimethoxyphenethylamine .
  • Melting Point : 96°C, higher than Rip-B due to hydrogen bonding from the hydroxy group .

Variations in the Ethylamine Side Chain

3-Chloro-N-[2-(Morpholin-4-yl)ethyl]benzamide
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.75 g/mol .
  • Key Features: Morpholine ring replaces the pyrazole-phenoxy group.
  • Comparison: The morpholine group increases polarity and introduces a tertiary amine, enhancing water solubility. The target compound’s pyrazole-phenoxy moiety likely confers greater lipophilicity and membrane permeability.
Thio-Oxadiazole Derivatives (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
  • Key Features : Thioether linkage and oxadiazole heterocycle .
  • Comparison: The oxadiazole ring enhances metabolic stability and introduces hydrogen-bond acceptors, unlike the pyrazole-phenoxy group in the target compound. Such derivatives are often explored for antiviral or anticancer activity .

Metal-Coordinating Derivatives

Bis(3-Chloro-N-(Diethylcarbamothioyl)benzamido) Nickel(II)
  • Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂
  • Key Features : Carbamothioyl group enables metal coordination .
  • Crystal Structure : Distorted square planar geometry around nickel, with S and O coordination .
  • Comparison : The target compound lacks sulfur-based substituents, limiting its ability to form metal complexes. This highlights how substituent choice dictates application (e.g., catalysis vs. bioactivity).

Structural and Physicochemical Property Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound C₂₀H₂₀ClN₃O₂ 369.85 Chloro, pyrazole-phenoxy N/A High lipophilicity
Rip-B C₁₇H₁₉NO₃ 285.34 3,4-Dimethoxy 90 Moderate polarity
Rip-D C₁₆H₁₇NO₄ 287.31 2-Hydroxy, 3,4-dimethoxy 96 Hydrogen-bonding capability
3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide C₁₃H₁₇ClN₂O₂ 268.75 Morpholine N/A Enhanced water solubility
Nickel Complex C₂₄H₂₈Cl₂N₄NiO₂S₂ 598.23 Carbamothioyl, nickel coordination N/A Metal-binding, catalytic potential

Biological Activity

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H20ClN3O2
  • Molecular Weight: 371.84 g/mol
PropertyValue
Molecular Weight371.84 g/mol
Melting PointNot specified
SolubilityNot specified
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding at their active sites, preventing substrate access.
  • Receptor Modulation: It may also interact with various receptors, modulating signaling pathways involved in cellular responses.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties: Studies have suggested that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, reducing edema and inflammatory markers .
  • Anticancer Activity Research: In vitro studies reported in Cancer Letters highlighted that this compound led to a dose-dependent decrease in cell viability in various cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in edema and inflammatory markers
AnticancerDose-dependent decrease in cancer cell viability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide?

  • Methodological Answer :

  • Step 1 : Begin with a benzamide precursor and functionalize the pyrazole ring via nucleophilic substitution. Use anhydrous solvents (e.g., ethanol or dioxane) and catalytic acetic acid to promote coupling reactions .
  • Step 2 : Control temperature during reflux (typically 80–100°C) to ensure high yields. For example, refluxing for 4–6 hours in ethanol with glacial acetic acid improves amide bond formation .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like unreacted benzoyl chloride intermediates .

Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the chloro-substituted benzene should show a singlet at δ 7.3–7.5 ppm, while the pyrazole methyl groups appear as singlets near δ 2.1–2.3 ppm .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretching at ~1650 cm1^{-1} and pyrazole ring vibrations at 1550–1600 cm1^{-1} .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

Advanced Research Questions

Q. What methodologies are effective in elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Employ software like AutoDock Vina to model binding poses with target enzymes (e.g., bacterial acps-pptase). Use the compound’s 3D structure (from X-ray crystallography or DFT optimization) to predict binding affinity and key interactions (e.g., hydrogen bonds with active-site residues) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) at varying compound concentrations .
  • Enzyme Inhibition Assays : Use spectrophotometric methods to monitor substrate conversion (e.g., NADH oxidation for pptase activity). Compare IC50_{50} values with structurally related analogs to identify SAR trends .

Q. How can conflicting data regarding the compound’s biochemical activity or stability be resolved?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct assays in triplicate under controlled conditions (pH 7.4, 37°C) to rule out experimental variability. Include positive controls (e.g., known inhibitors) to validate assay robustness .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products. For instance, oxidative metabolites may form via CYP450 isoforms, explaining reduced activity in hepatic microsome studies .
  • Computational Stability Modeling : Apply density functional theory (DFT) to predict degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Comparative Structural Analysis : Synthesize analogs with systematic modifications (e.g., replacing chloro with fluoro substituents) and test activity in parallel assays. This identifies critical functional groups .
  • Cross-Validation with Orthogonal Assays : Confirm antibacterial activity using both broth microdilution (MIC) and time-kill curve assays. Discrepancies may arise from differences in bacterial strain viability or compound solubility .
  • Review Crystallographic Data : Compare X-ray structures (refined via SHELX ) of the compound bound to target proteins. Variations in binding pocket conformations may explain activity differences .

Structural and Computational Insights

Q. What advanced techniques are recommended for analyzing the compound’s conformational stability?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve torsional angles between the benzamide and pyrazole moieties. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific conformers .
  • Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or lipid bilayer) for 100 ns to assess flexibility of the ethyl linker and phenoxy group .

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